molecular formula C19H16N4O2S2 B2565181 Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226450-50-5

Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2565181
CAS No.: 1226450-50-5
M. Wt: 396.48
InChI Key: FDZDJOGRDCEKOZ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit a broad range of biological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule. The exact reactions that this particular compound can undergo would depend on its specific structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the benzothiazole moiety could confer certain properties, such as high solubility in polar solvents .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has emerged as a new anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, showcasing the therapeutic potential of this chemical class (Pancholia et al., 2016).

Molecular Aggregation Studies

Spectroscopic studies on related furan and thiadiazol compounds in organic solvents highlighted the influence of molecular aggregation on fluorescence emission spectra, suggesting potential applications in material science for sensors or organic electronics (Matwijczuk et al., 2016).

Antimicrobial Agents

Compounds incorporating benzothiazole and pyridine moieties have shown variable and modest antimicrobial activity against selected bacterial and fungal strains. These findings contribute to the ongoing search for new antimicrobial agents in pharmaceutical research (Patel et al., 2011).

Material Science Applications

In material science, furan and benzochalcogenodiazole-based monomers, synthesized via a donor–acceptor approach, have been utilized to create polymers with interesting electrochemical and optical properties. Such materials could find applications in organic electronics, demonstrating the versatility of this chemical framework (İçli-Özkut et al., 2013).

Antipsychotic Potential

A study on heterocyclic compounds including benzothiazole and piperidine moieties showed affinity for human histamine H(3) receptor, suggesting potential applications in the development of antipsychotic drugs. These compounds could offer a new approach to treating psychiatric disorders (Swanson et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent cox-2 inhibition , suggesting that COX-2 could be a potential target

Mode of Action

It’s suggested that similar compounds inhibit cox-2 , which could imply that this compound might also interact with its targets by inhibiting their activity. More research is needed to confirm this.

Result of Action

Similar compounds have shown significant activity against human prostate cancer cell line du-145 , suggesting that this compound might also have antitumor effects

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some benzothiazole derivatives have been found to exhibit anti-inflammatory properties, suggesting they could be safe for use in certain contexts .

Future Directions

Benzothiazole derivatives are an active area of research due to their wide range of biological activities. Future research could involve the synthesis of new benzothiazole derivatives, investigation of their biological activities, and development of new drugs based on these compounds .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(13-3-4-14-16(10-13)26-11-20-14)23-7-5-12(6-8-23)17-21-22-18(27-17)15-2-1-9-25-15/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZDJOGRDCEKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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